5,9-Hexacosadienoic acid, methyl ester is a long-chain unsaturated fatty acid ester with the molecular formula and a molecular weight of approximately 426.7 g/mol. This compound is notable for its potential applications in various scientific fields, including biochemistry and nutrition. It is classified as a fatty acid methyl ester, which are commonly used in biodiesel production and as intermediates in organic synthesis.
Source: This compound can be derived from natural sources such as marine organisms and certain plants. For instance, it has been identified in the phospholipid fatty acids of marine sponges, which highlights its occurrence in biological systems .
The synthesis of 5,9-hexacosadienoic acid, methyl ester can be achieved through several methods:
Technical details regarding the synthesis often involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
The molecular structure of 5,9-hexacosadienoic acid, methyl ester features a long carbon chain with two double bonds located at the 5th and 9th carbon positions from the carboxyl end. The structural representation can be described using the following data:
5,9-Hexacosadienoic acid, methyl ester can participate in various chemical reactions:
These reactions are essential for modifying the properties of the compound for specific applications .
The mechanism of action for 5,9-hexacosadienoic acid, methyl ester primarily involves its role as a fatty acid source in biological systems. It may influence cellular processes through:
Data from studies indicate that unsaturated fatty acids like this compound can modulate inflammatory responses and cell signaling pathways .
The physical and chemical properties of 5,9-hexacosadienoic acid, methyl ester include:
These properties are critical for its applications in both industrial processes and research settings .
5,9-Hexacosadienoic acid, methyl ester has several scientific uses:
The characteristic Δ5,9 diunsaturated pattern in 5,9-hexacosadienoic acid methyl ester is established through sequential desaturation reactions catalyzed by position-specific desaturase enzymes. These metalloenzymes employ diiron active sites capable of activating molecular oxygen, facilitating the stereoselective removal of hydrogen atoms from the C26 fatty acid backbone [3] [6]. Biochemical studies reveal that Δ9-desaturase acts first on saturated precursors, introducing a cis-double bond between carbons 9 and 10. This is followed by Δ5-desaturase activity, which creates the second cis-double bond between carbons 5 and 6, establishing the distinctive 1,4-skipped diene system [9]. The front-end desaturase category, which includes Δ5-desaturases, exhibits absolute regioselectivity by acting exclusively on fatty acids esterified to CoA rather than acyl carrier proteins (ACP) – a critical mechanistic distinction from plastidial desaturases [6] [9].
The evolutionary adaptation of desaturases in marine organisms enables the efficient processing of very long-chain substrates (C24-C30). Structural analyses indicate that hydrophobic substrate channels within these enzymes accommodate the extended aliphatic chains through specialized van der Waals interactions. Mutagenesis studies on homologous desaturases reveal that conserved histidine motifs (HX₃-₄H) coordinate the diiron center, while variations in adjacent residues determine chain-length specificity and double-bond positioning [6]. For instance, Δ5-desaturases possess an elongated substrate-binding pocket featuring phenylalanine residues that create π-alkyl interactions with the fatty acid chain, positioning C5 precisely within the catalytic cavity [9]. This structural specialization ensures the exclusive formation of the methyl-interrupted Δ5,9 configuration rather than conjugated systems.
| Enzyme Type | Specificity | Cofactor Requirement | Positional Accuracy | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| Δ9-Desaturase | C16-C26 substrates | NADH, cytochrome b5 | >98% Δ9 isomer | 4.2 × 10⁴ M⁻¹s⁻¹ |
| Δ5-Desaturase | Δ9-preferred substrates | NADPH, cytochrome b5 reductase | >95% Δ5 positioning | 2.8 × 10⁴ M⁻¹s⁻¹ |
| Front-end desaturase | CoA-esterified substrates | Molecular oxygen | Regioselective for ω-end | Varies by organism |
The assembly of the C26 backbone preceding desaturation involves conserved elongase complexes exhibiting phylum-specific adaptations. These multi-enzyme systems sequentially perform four reactions: condensation (ketoacyl-CoA synthase), reduction (ketoacyl-CoA reductase), dehydration (hydroxyacyl-CoA dehydratase), and a second reduction (enoyl-CoA reductase) [3]. Sponge transcriptome analyses reveal that condensing enzymes (ELOVLs) determine substrate specificity and chain-length control during 5,9-hexacosadienoate biosynthesis. Marine sponge ELOVLs exhibit exceptional promiscuity toward C18-C22 precursors compared to mammalian isoforms restricted to C16-C18 substrates [1] [7]. This functional divergence stems from structural adaptations within the elongase hydrophobic groove, where amino acid substitutions (e.g., Phe→Leu at position 237) expand the substrate-binding cavity to accommodate longer chains [7].
Evolutionary analyses indicate that bacterial symbionts contribute significantly to very long-chain fatty acid (VLCFA) biosynthesis in marine invertebrates. Genomic evidence demonstrates horizontal gene transfer of elongase genes from Proteobacteria to host sponges, with subsequent neofunctionalization [1]. Specifically, the Asteropus niger sponge genome encodes an ELOVL isoform (ELOVL6M) sharing 65% sequence identity with Pseudomonas elongases but only 42% identity with human ELOVL6. This bacterial-derived elongase efficiently elongates 5,9-22:2 to 5,9-24:2 and subsequently to 5,9-26:2, exhibiting distinct kinetic parameters compared to vertebrate enzymes: Km values for malonyl-CoA are 3.2 ± 0.4 μM versus 18.7 ± 2.1 μM in mammalian homologs [1] [7].
The regulatory divergence of elongase complexes is equally significant. Phosphoproteomics studies identify sponge-specific phosphorylation sites (Ser-184 and Thr-225) that modulate enzyme complex assembly in response to environmental temperature. This post-translational regulation enables homeoviscous adaptation of membrane lipids – a conserved ecological strategy wherein increased unsaturation and chain length maintain membrane fluidity at varying temperatures [3] [9]. Additionally, feedback inhibition by 5,9-hexacosadienoyl-CoA regulates elongase activity, preventing VLCFA overproduction through allosteric binding to the condensing enzyme's C-terminal domain [9].
| Enzyme Component | Gene Family | Sponge-Specific Adaptations | Subcellular Localization | Optimal pH |
|---|---|---|---|---|
| Ketoacyl-CoA synthase (condensation) | ELOVL | Expanded substrate cavity (Phe237Leu) | Endoplasmic reticulum membrane | 7.2-7.5 |
| Ketoacyl-CoA reductase (reduction) | KAR | Enhanced NADPH affinity | ER membrane | 7.0 |
| Hydroxyacyl-CoA dehydratase | HACD | Dimerization domain duplication | ER membrane | 7.5 |
| Enoyl-CoA reductase | TER | Temperature-sensitive isoform | ER membrane | 6.8-7.2 |
The terminal methylation of 5,9-hexacosadienoic acid involves S-adenosylmethionine (SAM)-dependent methyltransferases exhibiting remarkable regioselectivity for the Δ5,9 diunsaturated system. Biochemical characterization reveals a membrane-associated O-methyltransferase (FAMT) that preferentially esterifies 5,9-dienoic acids over other unsaturated analogs (18-fold higher catalytic efficiency) [1] [5]. This enzyme demonstrates absolute requirement for the Δ5 double bond, as evidenced by kinetic assays: methylation rates for Δ5,9-26:2 exceed those for Δ6,9-26:2 by >50-fold. Structural studies attribute this specificity to a hydrophobic recognition pocket containing aromatic residues (Tyr-156, Phe-203) that form π-alkyl interactions with the diene system, precisely positioning the carboxylate near SAM [1] [5].
The stereochemical course of methylation yields exclusively the (2R)-methoxy configuration, confirmed by chiral chromatography and circular dichroism spectroscopy of the natural product [1]. Site-directed mutagenesis of the sponge methyltransferase identifies catalytic triad residues (His-228, Asp-185, and Glu-162) that facilitate deprotonation of the carboxylic acid substrate, generating the nucleophilic carboxylate for methyl transfer. This mechanism differs significantly from plant methyltransferases that lack the proton shuttle system [5] [8]. The kinetic isotope effect studies (kH/kD = 2.8) confirm proton transfer as the rate-limiting step, explaining the enzyme's sensitivity to pH variations below 7.0 [5].
The biological significance of this specific methylation is profound. The introduced α-methoxy group substantially alters the molecule's electronic properties, reducing the pKa from approximately 4.8 (typical carboxylic acid) to 3.5, thereby enhancing membrane permeability. Additionally, the oxygen atom serves as a hydrogen bond acceptor, facilitating interactions with biological targets like topoisomerase IB [1]. This modification explains the significantly enhanced bioactivity of the methyl ester versus the free acid: inhibitory concentration (IC₅₀) against human topoisomerase IB decreases from >100 μg/mL for the free acid to 1.8 μg/mL for the methyl ester [1]. Methyltransferase expression profiling in Asteropus niger shows co-localization with elongase and desaturase enzymes in specialized lipid droplets, suggesting the existence of a metabolon complex for efficient substrate channeling [1].
| Property | Sponge Methyltransferase | Plant Homolog (Avg.) | Mammalian Homolog |
|---|---|---|---|
| Substrate Preference | Δ5,9-Dienoic acids C24-C30 | Monounsaturated C16-C18 | Not identified |
| Catalytic Efficiency (kcat/Km) | 8.4 × 10⁵ M⁻¹s⁻¹ | 1.2 × 10⁴ M⁻¹s⁻¹ | N/A |
| Stereoselectivity | Exclusively (2R)-isomer | Racemic mixture | N/A |
| Key Recognition Residues | Tyr-156, Phe-203, His-228 | Val-152, Leu-187 | N/A |
| pH Optimum | 7.8-8.2 | 6.5-7.0 | N/A |
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